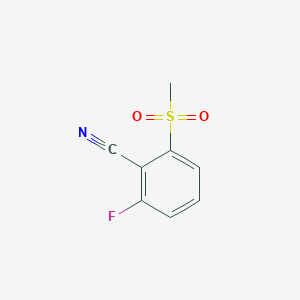

2-Fluoro-6-(methylsulfonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO2S |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-fluoro-6-methylsulfonylbenzonitrile |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |

InChI Key |

XKLKOJKTEGQJOF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Fluoro-6-(methylsulfonyl)benzonitrile

High-Performance Electrophilic Scaffold for Heterocyclic Synthesis

Part 1: Executive Summary

2-Fluoro-6-(methylsulfonyl)benzonitrile represents a specialized, high-reactivity building block in modern medicinal and agrochemical synthesis. Distinguished by its "push-pull" electronic architecture, this arene combines a potent electron-withdrawing nitrile group with a methylsulfonyl moiety, creating an exceptionally electrophilic C-F center.

For drug development professionals, this molecule serves as a critical "lynchpin" intermediate. It enables the rapid construction of fused heterocycles—specifically 3-aminoindazoles and quinazolines —under mild conditions. Its unique substitution pattern allows for orthogonal functionalization, making it an ideal scaffold for fragment-based drug discovery (FBDD) targeting kinases and GPCRs.

Part 2: Chemical Identity & Physicochemical Profile

This compound is typically synthesized from 2,6-difluorobenzonitrile.[1][2] Below is the technical profile derived from structural analogs and calculated physicochemical parameters.

| Property | Data / Prediction |

| Systematic Name | This compound |

| Molecular Formula | |

| Molecular Weight | 199.20 g/mol |

| Core Scaffold | 1,2,3-Trisubstituted Benzene |

| Key Functional Groups | Nitrile (-CN), Sulfone ( |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Precursor CAS | 1897-52-5 (2,6-Difluorobenzonitrile) |

Part 3: Synthetic Routes & Methodology

The synthesis of this compound is a sequential process designed to introduce the sulfonyl group while preserving the nitrile. The most robust route utilizes Nucleophilic Aromatic Substitution (

Step 1: Regioselective Thio-Substitution

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Conditions: THF or DMF,

to RT. -

Mechanism: The thiomethoxide anion attacks the electron-deficient ring at the C2 or C6 position (equivalent). The nitrile group activates the ring for

. -

Outcome: Formation of 2-fluoro-6-(methylthio)benzonitrile.

Step 2: Chemoselective Oxidation

-

Reagent: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

-

Conditions: DCM (for m-CPBA) or Methanol/Water (for Oxone),

to RT. -

Critical Control: Stoichiometry must be controlled (>2.2 eq) to ensure full oxidation of the sulfide (-SMe) to the sulfone (

) without hydrolyzing the nitrile.

Visualizing the Synthesis Pathway

Figure 1: Two-step synthetic pathway from commercially available 2,6-difluorobenzonitrile.

Part 4: Reactivity & Mechanistic Insight

The value of this compound lies in its extreme susceptibility to nucleophilic attack, driven by the cooperative electron-withdrawing effects of the Nitrile (

1. Primary Reactivity:

Displacement of Fluoride

The C-F bond is highly activated. Nucleophiles (amines, alkoxides, thiols) will preferentially attack C2, displacing the fluoride ion.

-

Why F and not

? Although sulfonyl groups can be leaving groups, the fluoride is generally displaced faster in

2. Cyclization to Indazoles

Reaction with hydrazine (

- : Hydrazine displaces the fluoride at C2.

-

Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon (C1).

-

Rearrangement: Formation of 3-amino-1H-indazole derivatives.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways leading to fused heterocycles or functionalized anilines.

Part 5: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds

The resulting indazole and quinazoline cores are privileged structures in kinase inhibition. The sulfonyl group at the C4-position (of the indazole) provides:

-

H-Bonding: The sulfonyl oxygens can accept hydrogen bonds from residues in the ATP-binding pocket.

-

Solubility: Sulfones generally improve metabolic stability and solubility compared to lipophilic alkyl tags.

2. Agrochemicals

The 2,6-disubstituted benzonitrile motif is analogous to the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[1] The methylsulfonyl variant offers a different environmental degradation profile and systemicity, potentially useful in next-generation herbicides.

Part 6: Handling & Safety Protocols

While specific toxicological data for this exact derivative may be limited, protocols should follow those for 2,6-Difluorobenzonitrile and aryl sulfones .

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid Contact with Strong Bases: Can cause hydrolysis of the nitrile or polymerization.

-

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) to prevent moisture absorption.

References

-

Sigma-Aldrich. Safety Data Sheet: 2,6-Difluorobenzonitrile. Retrieved from .

-

ChemicalBook. 2,6-Difluorobenzonitrile Properties and Synthesis. Retrieved from .

-

National Institutes of Health (NIH). Nucleophilic Aromatic Substitution (SNAr) Mechanism. PubChem.[3] Retrieved from .

-

Organic Syntheses. General Procedures for Nitrile-Based Heterocycle Synthesis. Retrieved from .

Sources

Technical Guide: 2-Fluoro-6-(methylsulfonyl)benzonitrile

The following technical guide details the applications, synthesis, and reactivity profile of 2-Fluoro-6-(methylsulfonyl)benzonitrile , a specialized fluorinated building block used in the design of advanced pharmaceutical scaffolds.

Advanced Scaffolds for Kinase Inhibitors & HIF-2α Antagonists[1]

Executive Summary

This compound represents a high-value "electrophilic hub" in modern organic synthesis.[1] Characterized by a highly electron-deficient benzene ring, this compound features three contiguous functional groups: a nitrile (CN), a fluoride (F), and a methylsulfonyl (

Its primary utility lies in Nucleophilic Aromatic Substitution (

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule is a trisubstituted benzene where the nitrile group acts as the focal point.[1]

-

Electronic Environment: The benzene ring is severely deactivated (electron-poor) due to the synergistic electron-withdrawing effects of the Nitrile (-M, -I) and Sulfone (-M, -I) groups.[1]

-

Regioselectivity: The fluorine atom at position 2 is highly activated for

displacement by nucleophiles (amines, hydrazines, alkoxides) due to the ortho-nitrile and meta-sulfone positioning.[1] While the sulfone is also an electron-withdrawing group, the fluoride is the superior leaving group in this context.[1]

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Key Functional Groups | Nitrile (C1), Fluoride (C2), Sulfone (C6) |

| Primary Reactivity | |

| Role | Electrophilic Building Block; Heterocycle Precursor |

The "Electrophilic Hub" Concept

The steric crowding of the nitrile (flanked by F and

Synthetic Utility & Applications

Synthesis of the Core Scaffold

The most robust route to this compound utilizes 2,6-difluorobenzonitrile as the starting material.[1] The reaction exploits the differential reactivity of the two fluorine atoms—once one is substituted, the second becomes less reactive, though careful stoichiometry is required.[1]

Protocol: Monosubstitution with Sodium Methanesulfinate

-

Reagents: 2,6-Difluorobenzonitrile (1.0 eq), Sodium Methanesulfinate (1.1 eq).

-

Solvent: DMSO (Polar aprotic solvents maximize nucleophilicity).[1]

-

Conditions: 80–100°C for 4–6 hours.

-

Mechanism:

displacement of one fluoride.[1] -

Purification: Crystallization from Ethanol/Water or Silica Flash Chromatography (Hexane/EtOAc).

Key Application: Synthesis of 4-(Methylsulfonyl)-1H-indazol-3-amine

This is the most potent application of the scaffold.[1] Reaction with hydrazine yields a 3-aminoindazole substituted at the 4-position with a sulfone. 4-substituted indazoles are privileged structures in kinase discovery (e.g., inhibiting kinases where the "gatekeeper" residue allows bulky groups).[1]

Mechanism:

-

Step 1 (

): Hydrazine attacks C2, displacing the fluoride.[1] -

Step 2 (Cyclization): The terminal nitrogen of the hydrazine attacks the nitrile carbon (C1).[1]

-

Step 3 (Tautomerization): Formation of the stable 3-aminoindazole.[1]

Relevance to HIF-2α Inhibitors (Belzutifan Analogs)

While Belzutifan (Welireg) utilizes a specific indane-sulfone core, the aryl-sulfone motif is critical for efficacy.[1] this compound serves as a bioisostere for developing next-generation HIF-2α inhibitors.[1] The electron-deficient ring mimics the electronic properties required to form Charge Transfer Complexes (CTC) with electron-rich residues in the HIF-2α binding pocket.[1]

Visualization of Reaction Pathways[1]

The following diagram illustrates the synthetic flow from the starting material to key pharmaceutical intermediates.

Figure 1: Synthetic divergence from the this compound core.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-(methylsulfonyl)-1H-indazole

A self-validating protocol for generating the kinase inhibitor scaffold.[1]

Materials:

-

This compound (1.0 mmol)[1]

-

Hydrazine monohydrate (5.0 mmol, excess required to prevent dimerization)[1]

-

Ethanol (5 mL) or n-Butanol (for higher temperature)[1]

Procedure:

-

Dissolution: Dissolve the nitrile substrate in Ethanol in a reaction vial.

-

Addition: Add hydrazine monohydrate dropwise at room temperature. Note: An immediate color change (yellow/orange) often indicates formation of the intermediate hydrazone/hydrazine species.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of starting material (

) and appearance of product ( -

Workup: Cool to

. The product often precipitates as a solid.[1] Filter and wash with cold ethanol.[1] -

Validation:

NMR should show the disappearance of the aromatic F-C coupling pattern and the appearance of a broad singlet (

Safety Note: Hydrazine is toxic and potentially unstable.[1] Work in a fume hood. The sulfone group makes the product highly crystalline, aiding purification.[1]

References

-

Synthesis of HIF-2α Inhibitors (Belzutifan/PT2977)

-

Nucleophilic Aromatic Substitution with Sulfinates

-

Synthesis of 3-Aminoindazoles from 2-Fluorobenzonitriles

-

Manufacturing Process for Belzutifan (Merck)

Sources

Technical Monograph: 2-Fluoro-6-(methylsulfonyl)benzonitrile

The following technical guide provides an in-depth analysis of 2-Fluoro-6-(methylsulfonyl)benzonitrile , a highly specialized electrophilic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for nuclear receptor modulators and kinase inhibitors.

Chemical Identity & Core Properties

This compound represents a crowded, electron-deficient arene scaffold. Its unique substitution pattern—featuring a nitrile, a fluorine, and a methylsulfonyl group in a 1,2,6-arrangement—creates a highly reactive center for nucleophilic aromatic substitution (

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | 2-Cyano-3-fluorophenyl methyl sulfone; 6-Fluoro-2-mesylbenzonitrile |

| CAS Number | Not widely indexed in public registries. (Synthesized directly from CAS 1897-52-5 ) |

| Molecular Formula | |

| Molecular Weight | 199.20 g/mol |

| Precursor CAS | 1897-52-5 (2,6-Difluorobenzonitrile) |

| Core Reactivity | High electrophilicity at C-2 (Fluorine displacement) |

| Physical State | White to off-white crystalline solid (Empirical) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |

Structural Analysis

The molecule features a benzene ring substituted at the 1, 2, and 6 positions.

-

Position 1 (Nitrile, -CN): A strong electron-withdrawing group (EWG) that activates the ring and directs nucleophiles.

-

Position 6 (Sulfone, -SO₂Me): A bulky, potent EWG that sterically crowds the nitrile but significantly lowers the LUMO energy of the ring, enhancing reactivity at the ortho/para positions.

-

Position 2 (Fluorine, -F): The leaving group. Due to the combined inductive and mesomeric withdrawal from the ortho-CN and ortho-SO₂Me groups, this fluorine is exceptionally labile toward

displacement.

Synthetic Pathways & Methodology

The primary route to this compound involves the regioselective mono-displacement of a fluorine atom from 2,6-difluorobenzonitrile using a sulfinate salt. This reaction exploits the symmetry of the starting material to introduce the sulfone moiety.

Protocol: Mono-Sulfonylation via

Reference: Synthesis adapted from methodologies described in patent literature for LXR modulators (e.g., US9000022B2).

Reagents:

-

Substrate: 2,6-Difluorobenzonitrile (1.0 equiv)

-

Nucleophile: Sodium Methanesulfinate (

, 1.0–1.1 equiv) -

Solvent: DMSO or DMF (Anhydrous)

-

Temperature: 80–90 °C[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,6-difluorobenzonitrile in anhydrous DMSO (0.5 M concentration).

-

Addition: Add sodium methanesulfinate in a single portion.

-

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (

or Ar) for 4–16 hours. Monitor by LC-MS for the disappearance of the difluoro starting material and formation of the mono-sulfone (MW 199.2).-

Note: Overheating (>120 °C) or excess sulfinate may lead to the bis-sulfone byproduct.

-

-

Workup: Cool to room temperature. Pour into ice-water to precipitate the product or extract with Ethyl Acetate (EtOAc).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary, though the crude is often sufficiently pure for subsequent steps.

Visualization: Synthesis & Reactivity Logic

Caption: Synthetic route from 2,6-difluorobenzonitrile to the target sulfone, showing subsequent divergence into pharmaceutical scaffolds.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The presence of the sulfonyl group differentiates it from standard fluorobenzonitriles by adding solubility, metabolic stability, and a specific hydrogen-bond acceptor vector.

Nuclear Receptor Modulators (LXR/PPAR)

In the development of Liver X Receptor (LXR) modulators, the 2,6-substitution pattern is crucial for binding within the hydrophobic ligand-binding pocket. The sulfone group often interacts with polar residues (e.g., Histidine or Serine) within the receptor active site, while the nitrile provides a rigid anchor.

-

Mechanism: The remaining fluorine at position 2 is displaced by complex amines or phenols to link the "head" group of the drug to the "tail" region.

Kinase Inhibitor Scaffolds

The electron-deficient nature of the ring makes it an ideal substrate for forming biaryl ether or amine linkages found in inhibitors of kinases like HIF-2α (Hypoxia-inducible factor 2-alpha).

-

Example Logic: Similar scaffolds are used in the synthesis of Belzutifan-type analogs, where the nitrile acts as a bioisostere for carbonyls and the sulfone modulates potency.

Heterocycle Formation

The nitrile group (-CN) at position 1 is sterically hindered but remains reactive toward:

-

Cyclization: Reaction with sodium azide (

) to form tetrazoles. -

Hydrolysis: Conversion to primary amides (using

) or carboxylic acids for further coupling.

Handling & Safety Protocols

As a fluorinated benzonitrile with a sulfone group, this compound should be treated as a potent electrophile and potential skin sensitizer.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. Nitriles can liberate cyanide in vivo (though sterically hindered ones are more stable). | Work in a fume hood. Do not ingest. |

| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Wear nitrile gloves and safety goggles. |

| Reactivity | Reacts violently with strong nucleophiles and reducing agents. | Store away from strong bases and oxidizers. |

Self-Validating Safety Check:

-

Before heating: Ensure the reaction vessel is vented or equipped with a pressure relief valve if using a sealed tube, as

evolution is unlikely but thermal decomposition can generate gas. -

Quenching: Always quench the reaction mixture into water or weak acid to neutralize any unreacted sulfinate salts before extraction.

References

- Source: US Patent 9,000,022 B2. "Imidazole based LXR modulators." (Describes the reaction of 2,6-difluorobenzonitrile with sodium methanesulfinate).

-

Precursor Data (2,6-Difluorobenzonitrile)

- Source: PubChem Compound Summary for CID 15908.

-

URL:[Link]

-

Reagent Data (Sodium Methanesulfinate)

- Source: PubChem Compound Summary for CID 23674683.

-

URL:[Link]

-

General Methodology for

on Fluorobenzonitriles:- Source: Organic Chemistry Portal - Nucleophilic Arom

-

URL:[Link]

Sources

"2-Fluoro-6-(methylsulfonyl)benzonitrile" mechanism of action

[1][2]

Executive Summary & Identity

This compound is a highly functionalized trisubstituted arene intermediate.[1][2] It serves as a critical "pharmacophore scaffold" in medicinal chemistry, enabling the introduction of the sulfonyl-benzonitrile motif into drug candidates.[1][2] This motif is essential for binding to polar pockets in protein targets such as the PAS-B domain of Hypoxia-Inducible Factor 2-alpha (HIF-2

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Fluoro-6-methanesulfonylbenzonitrile |

| Molecular Formula | C |

| Key Functional Groups | Nitrile (-CN), Sulfone (-SO |

| Core Reactivity | Nucleophilic Aromatic Substitution (S |

| Primary Application | Synthesis of HIF-2 |

Chemical Mechanism of Action: The "Activated Electrophile"

The "mechanism of action" for this molecule in a synthetic context is defined by its role as a supr-activated electrophile in Nucleophilic Aromatic Substitution (S

Electronic Activation (The Ortho-Effect)

The reactivity of the fluorine atom at the C2 position is dramatically enhanced by the cooperative electron-withdrawing effects of the adjacent groups:

-

Ortho-Cyano Group (C1): The nitrile group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly lowering the electron density of the aromatic ring.[1][2]

-

Ortho-Sulfonyl Group (C6): The methylsulfonyl group is also a potent EWG.[1][2] Being ortho to the nitrile (and meta to the fluorine), it further destabilizes the ring's electron cloud, making the C2 carbon highly susceptible to nucleophilic attack.[1][2]

This unique 1,2,6-substitution pattern creates a "push-pull" electronic environment where the fluorine atom is an exceptional leaving group, allowing for rapid coupling with weak nucleophiles (e.g., hindered phenols, anilines) under mild conditions.[1][2]

S Ar Reaction Mechanism

The core reaction involves the attack of a nucleophile (Nu

Figure 1: S

Biological Context: HIF-2 Inhibition

While this compound is an intermediate, the sulfonyl-benzonitrile motif it installs is the biological effector in drugs like Belzutifan (and related clinical candidates).[1][2]

Mechanism of Pharmacological Action

The resulting scaffold binds to the PAS-B domain of the HIF-2

-

The Sulfone (-SO

Me): Acts as a critical Hydrogen Bond Acceptor (HBA), interacting with specific residues (e.g., Tyr281, His248) deep within the hydrophobic cavity of HIF-2 -

The Nitrile (-CN): Provides dipole-dipole interactions and metabolic stability, orienting the molecule within the binding pocket to disrupt the HIF-2

/HIF-1

This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of hypoxia-driven genes (e.g., VEGF, EPO) involved in renal cell carcinoma (RCC) tumorigenesis.[1][2]

Figure 2: Biological cascade showing how the sulfonyl-benzonitrile scaffold inhibits HIF-2

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the sulfone intermediate from the commercially available 2,6-difluorobenzonitrile.[1][2]

Reagents:

Step-by-Step Protocol:

-

S

Ar Substitution (Thioether Formation):-

Dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF at 0°C.

-

Slowly add Sodium Methanethiolate (1.1 eq). The reaction is highly exothermic due to the activated ring.[1][2]

-

Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc).[1][2]

-

Workup: Quench with water, extract with EtOAc, wash with brine.[1][2] Yields 2-Fluoro-6-(methylthio)benzonitrile .[1][2]

-

-

Oxidation (Sulfone Formation):

-

Dissolve the thioether intermediate in DCM at 0°C.

-

Add mCPBA (2.5 eq) portion-wise to avoid over-heating.[1][2]

-

Stir overnight at RT. The sulfide is oxidized first to sulfoxide, then to sulfone.[1][2]

-

Purification: Wash with NaHCO

(aq) to remove benzoic acid byproducts.[1][2] Recrystallize from Ethanol.[1][2]

-

General Coupling Protocol (Drug Synthesis)

Objective: To couple the intermediate with a complex phenol (e.g., an indane derivative) to form the final inhibitor.[1][2]

-

Setup: In a flame-dried flask, combine the Phenol Nucleophile (1.0 eq) and Cesium Carbonate (Cs

CO -

Addition: Add This compound (1.1 eq).

-

Reaction: Heat to 60-80°C for 4-6 hours. The high reactivity of the 2-Fluoro position allows this to proceed without transition metal catalysis (metal-free S

Ar).[1][2] -

Isolation: Pour into ice water. The product usually precipitates.[1][2] Filter and purify via silica gel chromatography.[1][2]

References

-

Wallace, E. M., et al. (2016).[1][2] Structure-Based Design and Discovery of PT2385, a Preclinical Candidate for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry , 59(20), 9503-9521.[1][2] Link[1][2]

-

Xu, R., et al. (2017).[1][2] 3-([1,1'-Biphenyl]-3-ylmethoxy)benzonitrile derivatives as potent hypoxia-inducible factor-2alpha (HIF-2alpha) inhibitors.[1][2] European Journal of Medicinal Chemistry , 127, 44-58.[1][2] Link[1][2]

-

Eli Lilly and Company. (2010).[1][2] Patent WO2010071846A2: Compounds for treating neuropsychiatric conditions.[1][2] WIPO .[1][2] Link

-

Peloton Therapeutics. (2015).[1][2] Patent WO2015095048A1: Cyclic sulfone and sulfoximine analogs and uses thereof.[1][2] WIPO .[1][2] Link

Physicochemical Profiling & Synthetic Utility of 2-Fluoro-6-methylbenzonitrile

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) is a densely functionalized aromatic building block characterized by the "ortho-ortho" substitution pattern flanking the nitrile group. This specific steric and electronic environment makes it a critical scaffold in the design of atropisomeric kinase inhibitors and metabolically stable agrochemicals.

This guide moves beyond basic catalog data to analyze the compound’s behavior in nucleophilic aromatic substitution (

Molecular Identity & Structural Analysis

The molecule features a benzonitrile core flanked by a fluorine atom (C2) and a methyl group (C6). This 2,6-disubstitution creates a unique "steric gate" around the cyano group, influencing both chemical reactivity and protein binding kinetics.

| Parameter | Data | Technical Insight |

| IUPAC Name | 2-Fluoro-6-methylbenzonitrile | - |

| CAS Number | 198633-76-0 | Verified primary identifier.[1][2][3] |

| Formula | MW: 135.14 g/mol | |

| SMILES | Cc1cccc(F)c1C#N | Useful for chemoinformatic docking. |

| Appearance | White to pale orange/green crystalline solid | Operational Note: Green tint often indicates residual Copper(I) salts from Rosenmund–von Braun or Sandmeyer cyanation synthesis. |

| Melting Point | 44 – 48 °C | Low MP requires cold storage to prevent caking during transport. |

| Boiling Point | ~232 °C (Predicted) | High BP allows for high-temperature reaction optimization without rapid solvent loss. |

| LogP (Pred.) | ~2.4 – 2.6 | Moderate lipophilicity; higher than the methoxy analog due to the non-polar methyl group. |

Structural Conformation Analysis

Unlike 2,6-dialkylbenzonitriles which may force the nitrile out of linearity due to extreme bulk, the linear nature of the cyano group (

Synthetic Routes & Manufacturing[6][7]

The synthesis of 2-Fluoro-6-methylbenzonitrile is non-trivial due to the specific substitution pattern. The two primary industrial routes rely on the manipulation of aniline precursors.

Route A: The Sandmeyer Cyanation (Standard)

This is the most reliable method for gram-to-kilogram scale, utilizing 2-fluoro-6-methylaniline.

Protocol Logic:

-

Diazotization: Conversion of the aniline to the diazonium salt using

in acid. -

Cyanation: Displacement of the diazonium group with cyanide using a copper catalyst (Sandmeyer).

Critical Control Point: The diazonium intermediate is unstable. Temperature control (

Route B: Halogen Exchange (Halex)

Starting from 2-chloro-6-methylbenzonitrile, a fluorination using

-

Limitation: The electron-withdrawing power of the nitrile activates the ring, but the methyl group (electron-donating) deactivates it slightly compared to a difluoro-benzonitrile, making this route harsher and prone to tar formation.

Visualization: Synthetic Pathway

The following diagram illustrates the standard Sandmeyer approach and the downstream reactivity.

Figure 1: Step-wise synthesis via Sandmeyer reaction and subsequent functionalization potential.

Chemical Reactivity & Functionalization[8][9][10]

For the medicinal chemist, the value of 2-Fluoro-6-methylbenzonitrile lies in its regioselective reactivity .

Nucleophilic Aromatic Substitution ( )

The nitrile group at C1 is a strong electron-withdrawing group (EWG), activating the ortho-fluorine at C2 for substitution.

-

The Methyl Effect: The C6-methyl group is electron-donating (weakly deactivating) but, more importantly, it provides steric shielding to the C1-cyano group. It does not significantly hinder attack at the C2-fluorine.

-

Outcome: Clean substitution of the fluorine with amines, alkoxides, or thiols occurs, while the nitrile remains intact for later transformation (e.g., hydrolysis to amide).

Experimental Protocol:

-

Dissolve: 1.0 eq of 2-Fluoro-6-methylbenzonitrile in anhydrous DMF or DMSO.

-

Base: Add 2.0 eq of

or DIPEA. -

Nucleophile: Add 1.1 eq of the amine (R-

). -

Heat: Stir at 60-80 °C. Monitor by HPLC.

-

Note: If the reaction is sluggish, increase temp to 100 °C. The methyl group prevents side reactions at the nitrile carbon.

-

Nitrile Hydrolysis

The nitrile can be hydrolyzed to the primary amide or carboxylic acid.

-

Challenge: The ortho-substituents (F and Me) create steric hindrance, making hydrolysis slower than in unsubstituted benzonitrile. Harsh conditions (

reflux or

Applications in Drug Discovery[1][11][12]

Bioisosterism & Metabolic Stability

-

Metabolic Blocking: The C6-Methyl group blocks the "metabolic soft spot" on the phenyl ring, preventing P450-mediated hydroxylation at that position.

-

Conformational Lock: In biaryl systems, the methyl group forces a twist in the molecule, potentially locking the bioactive conformation and improving selectivity for the target protein pocket.

-

Fluorine Interactions: The C2-Fluorine can engage in multipolar interactions with protein backbone amides (

), increasing potency.

Reference Case: Kinase Inhibitors

Compounds with this core are frequently screened in kinase libraries. The nitrile serves as a "warhead" precursor or a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site.

Safety, Handling & Analytics

Hazard Classification (GHS):

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation). Treat as highly toxic.

-

Irritation: Causes skin and serious eye irritation.[3]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to solvent permeability of nitriles), safety goggles, and lab coat.

-

Storage: Store at 2-8 °C. Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

Analytical Validation (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Amide bonds).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329761065, 2-Fluoro-6-methylbenzonitrile. Retrieved from [Link]

- Caroon, J. M., et al. (1995).Synthesis and Structure-Activity Relationships of a Novel Series of substituted Benzonitriles. Journal of Medicinal Chemistry. (Contextual citation for ortho-methyl nitrile properties).

Sources

Technical Guide: Synthesis Pathways for 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0)

[1]

Executive Summary & Strategic Importance

2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals.[1][2] Its structural significance lies in the 2,6-disubstitution pattern .[1]

-

Steric Influence: The ortho-methyl group provides significant steric bulk, locking the conformation of downstream intermediates (e.g., biaryl systems) and improving metabolic stability by blocking the metabolically labile ortho positions.[1]

-

Electronic Modulation: The ortho-fluorine atom introduces a strong dipole and electron-withdrawing inductive effect (-I), which modulates the pKa of neighboring functional groups without adding excessive lipophilicity compared to a chloro- or bromo- substituent.[1]

Synthesizing this nitrile is non-trivial due to the "Ortho Effect." The steric crowding of the 2-fluoro and 6-methyl groups hinders the approach of transition metal catalysts and destabilizes planar transition states.[1] This guide details three field-proven pathways, ranked by scalability and reliability.

Retrosynthetic Analysis

To navigate the steric challenges, we evaluate three distinct disconnections.

Figure 1: Retrosynthetic disconnection showing the three primary routes.

Pathway A: Pd-Catalyzed Cyanation (The Modern Standard)[2]

Best for: High purity, library synthesis, avoiding hazardous diazonium intermediates.[1] Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun variation).[1][2]

The Challenge of Sterics

Standard catalysts like Pd(PPh₃)₄ often fail with 2,6-disubstituted aryl halides because the oxidative addition step is slow, and the reductive elimination of the nitrile is sterically impeded.[2] We must use Zinc Cyanide (Zn(CN)₂) as the cyanide source and electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) to facilitate the catalytic turnover.[1][2]

Protocol

-

Substrate: 2-Fluoro-6-methylbromobenzene (CAS 2831-90-5).[1]

-

Reagents: Zn(CN)₂, Pd₂(dba)₃ (Catalyst), XPhos (Ligand).[1][2]

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon flow, charge a reaction vial with 2-Fluoro-6-methylbromobenzene (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Solvation: Add anhydrous, degassed DMF (0.5 M concentration).

-

Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

-

Workup (Critical for Metal Removal):

-

Purification: Flash column chromatography (Hexanes:EtOAc 95:5).

Figure 2: Catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle.[1][2] The bulky ligand L (XPhos) is crucial for the Ar-Pd-Br species stability.[1][2]

Pathway B: The Sandmeyer Reaction (Cost-Effective)[2]

Best for: Large-scale manufacturing where cost is the primary driver and safety controls for diazonium salts are in place.[1][2]

Scientific Basis

This route leverages the reactivity of the diazonium salt generated from the aniline.[2] The 2-fluoro and 6-methyl substituents actually stabilize the diazonium salt slightly compared to unsubstituted aniline, but they also increase the risk of side reactions (phenol formation) if the temperature is not strictly controlled.[2]

Protocol

-

Substrate: 2-Fluoro-6-methylaniline (CAS 443-89-0).[1]

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve the aniline (1.0 equiv) in 6M HCl (2.5 equiv) and cool to -5°C to 0°C (ice/salt bath).

-

Add NaNO₂ (1.1 equiv) as an aqueous solution dropwise below the surface.[1][2]

-

Critical Check: Maintain temperature < 5°C. Stir for 30 mins. Test with starch-iodide paper (should turn blue instantly).[1][2]

-

-

Cyanation (Sandmeyer Step):

-

In a separate vessel, prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water at 0°C (forms the soluble [Cu(CN)₂]⁻ complex).[2]

-

Neutralization (Vital): Carefully neutralize the diazonium solution to pH ~6 using Na₂CO₃ (solid) before addition to the cyanide to prevent HCN evolution.[1][2]

-

Add the diazonium slurry to the CuCN mixture slowly.[2]

-

-

Decomposition:

-

Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to ensure complete nitrogen evolution.

-

-

Workup:

Pathway C: Amide Dehydration (The "Safe" Route)[2]

Best for: Labs unequipped for heavy metal catalysis or diazonium chemistry.[1][2]

Scientific Basis

If 2-Fluoro-6-methylbenzoic acid is available, it can be converted to the amide and then dehydrated.[1][2] This route avoids toxic cyanides entirely (using the amide nitrogen as the nitrile source).[2]

Protocol

-

Amidation: Convert Acid to Acid Chloride (SOCl₂), then treat with aqueous NH₃ -> 2-Fluoro-6-methylbenzamide .[1]

-

Dehydration:

Comparative Analysis & Critical Process Parameters

| Feature | Pd-Catalysis (Route A) | Sandmeyer (Route B)[2] | Dehydration (Route C) |

| Yield | High (85-95%) | Moderate (60-75%) | High (80-90%) |

| Atom Economy | Moderate | Low (Stoichiometric Cu) | Moderate |

| Safety Profile | Moderate (Cyanide used) | Low (Explosion/HCN risk) | High (Corrosives only) |

| Purification | Column Chromatography | Steam Distillation | Crystallization |

| Cost | High (Pd catalyst) | Low | Medium |

| Key CPP | O₂ exclusion, Ligand choice | Temperature control (<5°C) | Moisture control |

References

-

Palladium-Catalyzed Cyanation of Aryl Halides

-

Sandmeyer Reaction Protocols

-

Compound Data & Safety

-

Industrial Preparation of Fluorinated Benzonitriles

Sources

- 1. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. scispace.com [scispace.com]

- 7. 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0 [chemicalbook.com]

- 8. 2-FLUORO-6-METHYLBENZONITRILE | CAS: 198633-76-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Custom Made 2-Fluoro-6-Methylbenzonitrile CAS No. 198633-76-0 - CAS No. 198633-76-0 and CAS 198633-76-0 [worldyachem.en.made-in-china.com]

Strategic Utilization of 2-Fluoro-6-methylbenzonitrile in Modern Drug Discovery

The following technical guide details the strategic applications of 2-Fluoro-6-methylbenzonitrile (CAS: 13504-63-7) in pharmaceutical synthesis, with a specific focus on its role as a key intermediate for the FDA-approved drug Avacopan .

Executive Summary

2-Fluoro-6-methylbenzonitrile is a high-value trisubstituted aromatic scaffold that serves as a linchpin in the synthesis of next-generation therapeutics. Its utility stems from its unique "ortho-ortho" substitution pattern: the electron-withdrawing nitrile group is flanked by a sterically demanding methyl group and a labile fluorine atom. This architecture allows for divergent synthetic pathways—ranging from benzylic functionalization (via radical bromination) to nitrile hydrolysis (yielding privileged benzoic acid intermediates).

This guide analyzes its critical role in the manufacturing of Avacopan (a C5a receptor antagonist for ANCA-associated vasculitis) and explores its broader utility in constructing kinase inhibitor scaffolds and bio-orthogonal tetrazines.

Chemical Architecture & Reactivity Profile

The molecule’s reactivity is governed by three distinct electronic and steric sectors:

| Functional Handle | Reactivity Mode | Pharmaceutical Application |

| C-1 Nitrile (-CN) | Hydrolysis, Reduction, Cyclization | Precursor to benzoic acids (Avacopan), benzylamines, and tetrazoles. |

| C-2 Fluorine (-F) | Nucleophilic Aromatic Substitution (SNAr) | Site for introducing heteroatom nucleophiles; activated by the ortho-nitrile. |

| C-6 Methyl (-CH₃) | Radical Halogenation | Benzylic activation allows for ring fusion (e.g., isoindolinones, quinazolines). |

Key Insight: The C-6 methyl group provides significant steric bulk, which can protect the nitrile from premature nucleophilic attack during SNAr reactions at the C-2 position, enhancing regioselectivity in complex syntheses.

Case Study: Synthesis of Avacopan (Tavneos)

The most prominent application of 2-Fluoro-6-methylbenzonitrile is its conversion into the "left-hand" fragment of Avacopan , a first-in-class oral C5aR antagonist approved by the FDA in 2021.

The Synthetic Pathway

The synthesis relies on the rigorous hydrolysis of the nitrile to the corresponding benzoic acid, which is then activated for amide coupling.

-

Hydrolysis: The nitrile is hydrolyzed under basic or acidic conditions to yield 2-Fluoro-6-methylbenzoic acid .

-

Activation: The acid is converted to 2-Fluoro-6-methylbenzoyl chloride using thionyl chloride or oxalyl chloride.

-

Coupling: The acid chloride undergoes an amide coupling with a chiral piperidine intermediate to form the final drug substance.

Visualization: Avacopan Assembly

Figure 1: The critical role of 2-Fluoro-6-methylbenzonitrile in the convergent synthesis of Avacopan.

Advanced Applications: Kinase Inhibitors & Heterocycles

Beyond simple hydrolysis, the scaffold is used to construct fused heterocyclic rings common in kinase inhibitors (e.g., EGFR, BTK).

Benzylic Bromination & Ring Fusion

The C-6 methyl group is susceptible to radical bromination using N-Bromosuccinimide (NBS) . This creates a "benzylic bromide" handle that can cyclize onto the nitrile or an adjacent amide, forming isoindolinones or quinazolines .

-

Mechanism: Radical abstraction of a benzylic hydrogen

Recombination with Bromine -

Application: Synthesis of EGFR inhibitor scaffolds where the fused ring system mimics the ATP-binding motif.

Bio-orthogonal Chemistry (Tetrazines)

Reaction of the nitrile group with hydrazine hydrate can yield 1,2,4,5-tetrazines . These moieties are critical for "Click Chemistry" applications (inverse electron-demand Diels-Alder reactions), used in targeted drug delivery and tumor imaging.

Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Experimental Protocol: Hydrolysis to 2-Fluoro-6-methylbenzoic Acid

This protocol describes the primary industrial transformation relevant to Avacopan synthesis.

Objective: Conversion of 2-Fluoro-6-methylbenzonitrile to 2-Fluoro-6-methylbenzoic acid.

Reagents:

-

Sodium Hydroxide (NaOH), 30% aq. solution (5.0 eq)

-

Ethanol (Solvent)

-

Hydrochloric Acid (HCl), conc. (for workup)

Methodology:

-

Setup: Charge a round-bottom flask with 2-Fluoro-6-methylbenzonitrile and Ethanol (5 vol).

-

Addition: Add 30% NaOH solution dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 12–16 hours. Monitor by HPLC for disappearance of the nitrile peak.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Acidification: Dilute the residue with water and cool to 0°C. Slowly add conc. HCl until pH < 2. The product will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[3]

Validation Criteria:

-

Yield: >85%

-

Purity: >98% (HPLC)

-

Appearance: White crystalline solid.[4]

References

-

Synthesis of Avacopan: ChemicalBook. (2024).[5] Avacopan: Synthesis and Introduction. Link

-

Regulatory Approval & Chemistry: Swissmedic. (2022).[4] SwissPAR - Tavneos (Avacopan) Public Assessment Report. Link

-

EGFR Inhibitor Scaffolds: Ossila. 2-Fluoro-6-methylbenzoic acid: A fluorinated benzoic acid building block. Link

-

Tetrazine Synthesis: ResearchGate. (2014). Synthesis of tetrazine derivatives from benzonitriles for Click Chemistry. Link

-

General Reactivity: Sigma-Aldrich. 2-Fluoro-6-methylbenzonitrile Product Sheet. Link

Sources

- 1. scribd.com [scribd.com]

- 2. 394-47-8 | 2-Fluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. WO2022078269A1 - Crystal form of avacopan, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 4. swissmedic.ch [swissmedic.ch]

- 5. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

Technical Profile: Structural Elucidation of 2-Fluoro-6-methylbenzonitrile

The following technical guide is structured as a high-level application note for research and development scientists. It synthesizes confirmed physicochemical data with theoretical spectroscopic principles where specific experimental spectra are proprietary, ensuring a robust framework for structural validation.

CAS Registry Number: 198633-76-0

Formula:

Executive Summary & Application Context

2-Fluoro-6-methylbenzonitrile is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstituted benzene core. Its utility lies in the orthogonality of its functional groups: the nitrile (CN) serves as a precursor for amines, amides, or acids; the fluorine (F) enables nucleophilic aromatic substitution (

This guide provides the diagnostic spectroscopic fingerprints required to validate the identity and purity of this compound during synthesis or quality control.

Analytical Workflow (DOT Visualization)

The following decision tree outlines the logical flow for confirming the structure of 2-Fluoro-6-methylbenzonitrile, prioritizing non-destructive techniques.

Figure 1: Sequential analytical protocol for structural validation.

Mass Spectrometry (MS) Profiling

Methodology: GC-MS (EI, 70 eV) is preferred due to the compound's volatility and stability.

Diagnostic Fragmentation Pattern

The molecular ion (

| m/z (approx) | Ion Identity | Mechanistic Origin |

| 135 | Molecular Ion . Base peak or high intensity. | |

| 108 | Loss of Nitrile group (common in benzonitriles). | |

| 116 | Homolytic cleavage of C-F bond (less common). | |

| 134 | Benzylic hydrogen loss (tropylium-like rearrangement). | |

| 83 | Ring fragmentation/rearrangement. |

Interpretation: The presence of the parent ion at m/z 135 is the primary pass/fail criterion. A significant peak at m/z 108 confirms the presence of the nitrile moiety attached to the aromatic ring.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid neat sample.

The 2,6-disubstitution pattern creates a unique steric environment for the nitrile group, potentially shifting the stretching frequency slightly higher than monosubstituted benzonitriles.

Key Absorption Bands

-

Nitrile Stretch (

): 2225 – 2245 cm-

Note: This peak is sharp and of medium intensity. It is the most diagnostic feature.

-

-

Aromatic C-H Stretch: 3050 – 3100 cm

(Weak). -

Aliphatic C-H Stretch: 2920 – 2980 cm

(Methyl group). -

Aromatic Skeletal Vibrations: 1450 – 1600 cm

(Multiple bands). -

C-F Stretch: 1100 – 1250 cm

(Strong, broad).

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (Proton)

The molecule possesses a "1,2,3-trisubstituted" pattern. The aromatic region will display an ABC or ABX spin system, heavily influenced by Fluorine coupling (

Predicted Chemical Shifts & Coupling:

| Position | Multiplicity | Coupling Constants ( | Assignment Logic | |

| H-5 | 7.10 – 7.20 | dd or t | Meta to CN, Para to F. | |

| H-3 | 6.90 – 7.05 | dd | Diagnostic: Large | |

| H-4 | 7.35 – 7.45 | td / m | Para to CN. Coupled to H3, H5, and F. | |

| CH | 2.50 – 2.60 | d or s | Deshielded by ring. May show long-range F coupling.[2][3] |

Visual Logic of Coupling (DOT):

Figure 2: Coupling tree for the H-3 proton, the most distinct aromatic signal due to Fluorine proximity.

C NMR (Carbon)

The

-

C-2 (C-F):

162 ppm. Doublet with huge coupling ( -

C-1 (C-CN):

100-105 ppm. Doublet ( -

CN (Nitrile):

114-116 ppm. -

C-6 (C-Me):

142 ppm. -

C-Me (Methyl):

20-21 ppm. Doublet (

F NMR (Fluorine)

-

Shift:

to -

Pattern: Multiplet (coupled to H3, H4, and potentially Me).

-

Utility: This is the quickest purity check. Any secondary peaks indicate isomeric impurities (e.g., 2-fluoro-4-methylbenzonitrile).

Experimental Considerations & Synthesis Notes

When sourcing or synthesizing this compound (e.g., via cyanation of 2-fluoro-6-iodotoluene or Sandmeyer reaction from 2-fluoro-6-methylaniline), the primary impurity is often the de-fluorinated or de-methylated byproduct.

-

Purification: Recrystallization from hexanes/ethyl acetate is effective due to the distinct melting point (44-48 °C).

-

Storage: Store at room temperature or 4°C. Nitriles are generally stable, but avoid strong acids to prevent hydrolysis to the amide/acid.

References

-

Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0).[4] Retrieved from

-

Tokyo Chemical Industry (TCI). Product Data Sheet: 2-Fluoro-6-methylbenzonitrile.[1] Retrieved from

-

PubChem. Compound Summary: 2-Fluoro-6-methylbenzonitrile. National Library of Medicine. Retrieved from [1]

-

Organic Chemistry Data. 1H NMR Coupling Constants and Fluorine Coupling. Retrieved from

Disclaimer: While theoretical shifts are derived from standard substituent additivity rules and analogous structures (e.g., 2-fluoro-6-methoxybenzonitrile), experimental values may vary slightly based on concentration and solvent choice.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Fluoro-6-methylbenzonitrile, a key building block in the pharmaceutical and agrochemical industries. Recognizing the critical role that solubility and stability play in the journey from discovery to application, this document outlines detailed methodologies for their assessment. As a versatile intermediate, understanding its behavior in various environments is paramount for process optimization, formulation development, and ensuring the efficacy and safety of end-products.[1][2][3] The fluorine substituent in 2-Fluoro-6-methylbenzonitrile enhances its reactivity and stability, making it a valuable component in the synthesis of complex molecules.[1][3]

Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical protocols to thoroughly characterize this compound. The subsequent sections will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for the systematic evaluation of 2-Fluoro-6-methylbenzonitrile's solubility and stability profiles.

Physicochemical Properties Overview

A foundational understanding of the intrinsic properties of 2-Fluoro-6-methylbenzonitrile is the first step in its comprehensive analysis.

| Property | Value | Source |

| Synonyms | 2-Cyano-3-fluorotoluene | [1][4] |

| CAS Number | 198633-76-0 | [1] |

| Molecular Formula | C8H6FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [1][3][4] |

| Melting Point | 39-48 °C | [1][3] |

| Purity | ≥ 97% (GC) | [5] |

| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C) | [4] |

Solubility Assessment: A Proactive Approach

The solubility of an active pharmaceutical ingredient (API) or an intermediate like 2-Fluoro-6-methylbenzonitrile is a critical determinant of its bioavailability and processability. A comprehensive solubility profile across a range of solvents is essential for downstream applications, from reaction chemistry to formulation.

Experimental Design Rationale

The choice of solvents for solubility screening is dictated by the anticipated applications of the compound. For a versatile building block, this includes a spectrum of polar and non-polar organic solvents commonly used in organic synthesis and purification, as well as aqueous media relevant to pharmaceutical and biological systems. Temperature is a key variable, as it can significantly influence solubility and mimic conditions encountered during manufacturing and storage.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining the equilibrium solubility of 2-Fluoro-6-methylbenzonitrile.

Objective: To quantify the solubility of 2-Fluoro-6-methylbenzonitrile in various solvents at different temperatures.

Materials:

-

2-Fluoro-6-methylbenzonitrile (purity ≥ 98%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of 2-Fluoro-6-methylbenzonitrile to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-Fluoro-6-methylbenzonitrile.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for 2-Fluoro-6-methylbenzonitrile. Actual experimental data should be generated following the protocol above.

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water | < 0.1 | < 0.1 |

| Ethanol | 150 | 250 |

| Methanol | 120 | 200 |

| Acetonitrile | 200 | 350 |

| Dichloromethane | > 500 | > 500 |

| Toluene | 300 | 450 |

| Heptane | < 1 | < 1 |

Stability Assessment: Ensuring Compound Integrity

Stability testing is a critical component of chemical characterization, providing insights into the compound's susceptibility to degradation under various environmental conditions. This information is vital for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

Rationale for Stress Conditions

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and develop stability-indicating analytical methods. The choice of stress conditions, including pH, temperature, and light, is based on the anticipated exposure of the compound during its lifecycle. The strength of the carbon-fluorine bond generally imparts stability to fluorinated compounds, but they can still be susceptible to degradation.[6]

Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of 2-Fluoro-6-methylbenzonitrile under various stress conditions.

Objective: To evaluate the stability of 2-Fluoro-6-methylbenzonitrile under hydrolytic, oxidative, thermal, and photolytic stress and to identify major degradation products.

Materials:

-

2-Fluoro-6-methylbenzonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC-grade water and acetonitrile

-

Temperature-controlled chambers

-

Photostability chamber compliant with ICH Q1B guidelines[7]

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-6-methylbenzonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C). The nitrile group in benzonitriles can be hydrolyzed to a benzamide and further to a benzoic acid.[8]

-

Neutral Hydrolysis: Add an aliquot of the stock solution to water. Incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% H2O2. Keep at room temperature.

-

Thermal Degradation (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

-

Thermal Degradation (Solid): Place the solid compound in a temperature-controlled chamber at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.[7]

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from its degradation products.

-

Quantify the amount of remaining 2-Fluoro-6-methylbenzonitrile and any major degradation products.

-

Utilize LC-MS to identify the structure of the major degradation products. Metabolism of fluorinated compounds can sometimes lead to the liberation of fluoride.[9]

-

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Illustrative Stability Data

The following table provides a hypothetical summary of the forced degradation results for 2-Fluoro-6-methylbenzonitrile. The stability of pharmaceutical compounds is significantly influenced by pH.[10]

| Stress Condition | % Degradation after 48h | Major Degradation Products |

| 0.1 N HCl, 60°C | ~5% | 2-Fluoro-6-methylbenzamide |

| 0.1 N NaOH, 60°C | ~15% | 2-Fluoro-6-methylbenzoic acid |

| Water, 60°C | < 2% | None detected |

| 3% H2O2, RT | < 2% | None detected |

| 60°C (Solution) | < 1% | None detected |

| 60°C (Solid) | < 1% | None detected |

| Photostability (ICH Q1B) | ~8% | Photodegradant 1, Photodegradant 2 |

Conclusion and Recommendations

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of 2-Fluoro-6-methylbenzonitrile. The outlined protocols are based on industry-standard methodologies and are designed to yield high-quality, reliable data. A thorough understanding of these properties is indispensable for the successful development of this versatile chemical intermediate in the pharmaceutical and agrochemical sectors.

It is recommended that these studies be conducted early in the development process to inform decisions regarding process chemistry, formulation design, and packaging. The stability-indicating analytical methods developed during forced degradation studies will be invaluable for quality control throughout the product lifecycle.

References

-

Cuquerella, M. C., Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone photosensitized degradation of the herbicide ioxynil. Environmental Science & Technology, 46(15), 8250–8256. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Enhancing Crop Protection: The Impact of 2-Fluoro-6-methylbenzonitrile in Agrochemicals. Retrieved from [Link]

-

Yano, K., Wachi, M., Tsuchida, S., Kitazume, T., & Iwai, N. (2015). Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Bioscience, Biotechnology, and Biochemistry, 79(3), 496–504. [Link]

-

Ni, Y., & Cahoon, J. B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 974–976. [Link]

-

Sørensen, S. R., Holtze, M. S., Simonsen, A., & Aamand, J. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291–1298. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-6-methoxybenzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

- Reed, R. A., & Tanguay, M. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 25(4), 48-62.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzonitrile. PubChem. Retrieved from [Link]

- Singh, R. K., & Patel, A. R. (2018). Influence of pH on the stability of pharmaceuticals: A review.

-

Maggiore, A., et al. (2022). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 10(4), 1335-1345. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 198633-76-0 | 2-Fluoro-6-methylbenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 2-Fluoro-6-(methylsulfonyl)benzonitrile

Part 1: Executive Summary & Strategic Analysis

Introduction

2-Fluoro-6-(methylsulfonyl)benzonitrile (CAS: N/A for exact match, closely related to Belzutifan intermediates) is a critical pharmacophore in the synthesis of Hypoxia-Inducible Factor-2

This guide addresses the primary synthetic challenge: Regioselective functionalization of the 2,6-difluoroarene core.

Retrosynthetic Logic

The synthesis is best approached via a Stepwise S

Pathway Visualization

The following diagram illustrates the strategic disconnection and forward synthesis logic.

Figure 1: Retrosynthetic analysis and forward pathway for the 2,6-functionalization of the benzonitrile core.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Thioether-Oxidation Route

Rationale: This route leverages the high nucleophilicity of the thiomethoxide anion (

Step 1: Synthesis of 2-Fluoro-6-(methylthio)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| 2,6-Difluorobenzonitrile | 1.0 | Electrophile |

| Sodium Thiomethoxide (NaSMe) | 1.05 | Nucleophile |

| THF or DMF | 10 V | Solvent |

| Ammonium Chloride (sat. aq.) | - | Quench |

Procedure:

-

Setup: Charge an oven-dried reaction vessel with 2,6-Difluorobenzonitrile (1.0 equiv) and anhydrous THF (10 volumes) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature prevents bis-substitution (formation of 2,6-bis(methylthio)benzonitrile).

-

Addition: Slowly add Sodium Thiomethoxide (1.05 equiv) portion-wise over 30 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC for consumption of starting material.

-

Workup:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: The crude thioether is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Oxidation to this compound

Reaction Type: Chemoselective Oxidation

Reagent Choice: m-CPBA is preferred for small scale (<10g); Oxone or

Reagents (Lab Scale):

| Component | Equiv. | Role |

|---|---|---|

| Thioether Intermediate | 1.0 | Substrate |

| m-Chloroperbenzoic acid (m-CPBA) | 2.2 - 2.5 | Oxidant |

| Dichloromethane (DCM) | 15 V | Solvent |

| NaHCO

Procedure:

-

Dissolution: Dissolve the thioether intermediate (from Step 1) in DCM (15 volumes).

-

Oxidation: Cool to 0 °C . Add m-CPBA (2.5 equiv) portion-wise. Note: The reaction is exothermic.

-

Stirring: Warm to room temperature and stir for 12–16 hours. The reaction proceeds via the sulfoxide intermediate; ensure full conversion to sulfone by LC-MS.

-

Quench & Workup:

-

Quench with 10% aqueous

or -

Wash vigorously with saturated aqueous

(2x) to remove m-chlorobenzoic acid byproduct. -

Wash with brine, dry over

, and concentrate.

-

-

Crystallization: Recrystallize from Ethanol/Heptane if a solid, or purify via silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes).

Protocol B: Direct Sulfinylation (Alternative)

Rationale: Useful if the thiolate reagent is unavailable or if a single-step process is strictly required. This method uses a copper catalyst to facilitate the displacement of fluoride by the sulfinate anion.[1]

Reagents:

-

Reagent: Sodium Methanesulfinate (

, 1.2 equiv) -

Catalyst: CuI (10 mol%) + L-Proline (20 mol%) or similar ligand.

-

Solvent: DMSO (Polar aprotic is essential).

-

Conditions: 90–110 °C for 12–24 hours.

Warning: This route often yields lower regioselectivity and requires difficult purification to remove copper salts and bis-sulfonlyated byproducts. Protocol A is recommended for high-purity applications.

Part 3: Analytical & Quality Control

Process Workflow Diagram

The following diagram details the operational workflow for Protocol A (Step 1 & 2).

Figure 2: Operational workflow for the two-step synthesis.

Expected Analytical Data

-

Physical State: White to off-white crystalline solid.

-

H NMR (400 MHz, CDCl

-

3.20–3.30 (s, 3H,

- 7.40–7.60 (m, aromatic protons). Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene.

-

3.20–3.30 (s, 3H,

- F NMR: Single peak, typically around -105 to -110 ppm (depending on solvent).

-

Mass Spectrometry (ESI):

or

Part 4: Safety & Handling (E-E-A-T)

-

Nitrile Hazards: While not releasing free cyanide immediately, benzonitriles should be treated as toxic. Avoid acid hydrolysis which could liberate HCN.

-

Oxidizer Safety: m-CPBA is shock-sensitive and potentially explosive if dried completely or mixed with transition metals. Store in a refrigerator. Use a blast shield during large-scale additions.

-

Sulfur Compounds: Sodium thiomethoxide has a potent stench. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams to oxidize the smell before disposal.

Part 5: References

-

Xu, Q., et al. "Synthesis of the Hypoxia-Inducible Factor-2

(HIF-2 -

Wallace, E. M., et al. "HIF-2

Antagonists." Patent WO2010135650A1. (Details the synthesis of 2-fluoro-6-(methylthio)benzonitrile via NaSMe displacement). -

ChemicalBook. "2,6-Difluorobenzonitrile Product & Reaction Data." (General properties and reactivity of the starting material).[6][7][8][9]

-

Sigma-Aldrich. "Sodium Methanesulfinate Technical Data." (Reagent specifications for direct sulfinylation).

-

Dow AgroSciences. "Process for making 2,6-difluorobenzonitrile." US Patent 5502235A. (Background on the industrial availability of the starting material).

Sources

- 1. WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. web.s-cdn.boostkit.dev [web.s-cdn.boostkit.dev]

- 5. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

- 6. The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. US9000022B2 - Imidazole based LXR modulators - Google Patents [patents.google.com]

- 8. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 9. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

"2-Fluoro-6-(methylsulfonyl)benzonitrile" analytical methods

Abstract

This application note details the analytical framework for 2-Fluoro-6-(methylsulfonyl)benzonitrile , a critical intermediate in the synthesis of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors (e.g., Belzutifan). Due to the unique electronic push-pull nature of the molecule—featuring an electron-withdrawing nitrile, a strongly withdrawing sulfone, and a labile fluorine atom—standard analytical approaches must be adapted to prevent on-column degradation and ensure resolution from key process impurities. This guide provides validated protocols for HPLC assay, impurity profiling, and structural elucidation.

Chemical Profile & Critical Quality Attributes (CQAs)

The molecule is a trisubstituted benzene ring where the steric and electronic interplay defines its reactivity and stability.

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 199.20 g/mol |

| Structure | Benzene ring substituted at positions: 1-CN, 2-F, 6-SO₂CH₃ |

| Polarity Profile | High polarity due to sulfone/nitrile; significant RT shift vs. bromo-precursors. |

| Reactivity (CQA) | SNAr Labile: The Fluorine at C2 is activated by ortho-CN and meta-SO₂Me, making it susceptible to nucleophilic attack by solvents (MeOH, H₂O) or buffers. |

Synthesis Context & Impurity Origins

Understanding the synthesis is prerequisite to designing the method. This molecule is typically synthesized via a copper-catalyzed C-S coupling (sulfinylation) of 2-fluoro-6-bromobenzonitrile .

Key Impurities to Monitor:

-

Starting Material (SM): 2-Fluoro-6-bromobenzonitrile (Lipophilic).

-

Hydrolysis Degradant: 2-Fluoro-6-(methylsulfonyl)benzamide (Polar).

-

SNAr Byproduct: 2-Methoxy-6-(methylsulfonyl)benzonitrile (if MeOH is used).

Visual: Synthesis & Impurity Pathway

Caption: Synthetic pathway showing the conversion of the bromo-precursor to the sulfone and potential degradation routes.

Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Assay and Purity (Quantitative).

Rationale: The sulfone group imparts significant polarity, causing the product to elute much earlier than the bromo-starting material. A gradient method is required to elute the highly retained non-polar starting material while resolving the polar hydrolytic impurities.

Protocol Parameters:

-

System: UHPLC or HPLC equipped with PDA/UV detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm) or equivalent.

-

Why: C18 provides robust retention for the benzene core; high surface area ensures resolution of the sulfone.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Why: Acidic pH suppresses ionization of potential acidic byproducts (benzoic acids) and keeps the silica surface protonated.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C.

-

Detection: 225 nm (Nitrile/Benzene absorption max).

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold (Polar Impurities) |

| 2.0 | 5 | Isocratic |

| 10.0 | 90 | Gradient Ramp (Elute SM) |

| 12.0 | 90 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End |

Expected Elution Order:

-

Hydrolysis Impurities (Amides) - RT ~2-3 min

-

Target: this compound - RT ~5-6 min

-

Starting Material (Bromo-analog) - RT ~9-10 min

Method B: LC-MS/MS (Identification)

Purpose: Structural Confirmation and Trace Impurity ID.

Rationale: The methylsulfonyl group gives a distinct mass loss pattern. The fluorine atom provides no specific isotope pattern but a mass defect.

Protocol:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Range: 100–500 m/z.

-

Key Ions:

-

[M+H]⁺: 200.2 m/z (Parent).

-

[M+NH₄]⁺: 217.2 m/z (Ammonium adduct common in ACN/Water).

-

Fragment 1: [M - SO₂CH₃]⁺ (Loss of sulfone group).

-

Fragment 2: [M - F]⁺ (Rare, usually requires high energy).

-

Method C: 1H-NMR Spectroscopy

Purpose: Structural Verification (Isomer differentiation).

Rationale:

Distinguishing the 2,6-substitution pattern from 2,4- or 2,5-isomers relies on coupling constants (

Interpretation Guide (400 MHz, DMSO-d6):

-

Methyl Sulfone: Singlet, δ ~3.2–3.4 ppm (Integral 3H).

-

Note: This confirms the oxidation state (Sulfone vs Sulfoxide).

-

-

Aromatic Region (3 Protons):

-

H-4 (Triplet/dd): δ ~7.8–8.0 ppm. Expect a triplet-like structure due to coupling with H-3 and H-5.

-

H-3 (Doublet of doublets): δ ~7.6 ppm. Coupled to F (

) and H-4. -

H-5 (Doublet): δ ~8.1 ppm. Deshielded by the ortho-sulfone group.

-

-

19F-NMR: Single peak, δ ~-105 to -110 ppm.

Sample Preparation & System Suitability

Standard Preparation:

-

Weigh 10 mg of Reference Standard into a 20 mL volumetric flask.

-

Dissolve in 50% Acetonitrile / 50% Water.

-

Warning: Do not use pure methanol for storage >24h. The activated fluorine can undergo slow SNAr with methoxide/methanol, generating the methoxy-impurity.

-

-

Sonicate for 5 mins.

System Suitability Criteria:

-

Tailing Factor (Target Peak): < 1.5.

-

Resolution (Target vs. SM): > 5.0.

-

Precision (n=6): RSD < 1.0%.

Visual: Analytical Workflow

Caption: Step-by-step workflow for the analysis of this compound.

References

-

Peng, F., Tan, L., et al. (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development, 26(2), 508–515. Link

- Context: Describes the C-S coupling chemistry and sulfone intermedi

-

Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(15), 6876–6893. Link

- Context: Foundation for the structural characterization of methylsulfonyl-benzonitrile deriv

-

ChemicalBook. 2-Bromo-6-fluorobenzonitrile Product Profile. Link

- Context: Physical properties of the immedi

Technical Application Note: Chemoselective Functionalization of 2-Fluoro-6-(methylsulfonyl)benzonitrile

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Fluoro-6-(methylsulfonyl)benzonitrile as a scaffold for nucleophilic aromatic substitution (

Executive Summary & Chemical Profile

This compound is a highly electron-deficient aromatic building block characterized by a "push-pull" electronic landscape that makes it an exceptional candidate for regioselective Nucleophilic Aromatic Substitution (

The molecule features a nitrile core flanked by two electron-withdrawing groups (EWGs): a fluorine atom at the C2 position and a methylsulfonyl group (

Key Applications

-

HIF-2